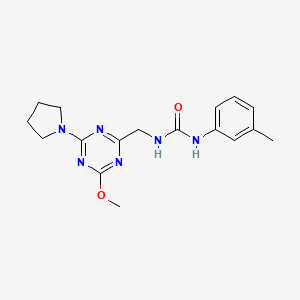
1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(m-tolyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N6O2 . The compound features a triazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine with m-tolyl isocyanate. The reaction conditions often include solvents like ethanol and catalysts that promote the formation of the urea linkage. Specific methodologies may vary based on desired yields and purity levels.
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by modulating pathways such as PI3K/mTOR .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 10.5 | PI3K/mTOR inhibition |
| Study 2 | HeLa | 8.2 | Apoptosis induction via caspase activation |
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been documented. In vitro assays demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
The anti-inflammatory properties of related triazine compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX . This suggests potential therapeutic uses in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of triazine derivatives in a series of xenograft models. The treatment with the compound led to a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial resistance patterns observed with triazine derivatives. The study highlighted that while some strains developed resistance over time, others remained susceptible, suggesting a need for further exploration into combination therapies.
属性
IUPAC Name |
1-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-6-5-7-13(10-12)19-16(24)18-11-14-20-15(22-17(21-14)25-2)23-8-3-4-9-23/h5-7,10H,3-4,8-9,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMTUDXXIHPOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














